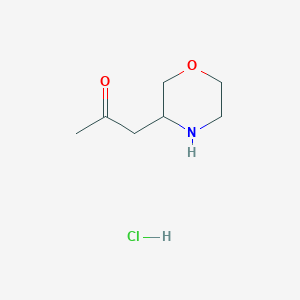amine hydrochloride CAS No. 1607277-68-8](/img/structure/B1378739.png)
[2-(4-Bromophenyl)propan-2-yl](2-methylpropyl)amine hydrochloride
Overview
Description
“2-(4-Bromophenyl)propan-2-ylamine hydrochloride” is a chemical compound with the CAS Number: 1607277-68-8 . It has a molecular weight of 306.67 . The IUPAC name for this compound is N-(2-(4-bromophenyl)propan-2-yl)-2-methylpropan-1-amine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20BrN.ClH/c1-10(2)9-15-13(3,4)11-5-7-12(14)8-6-11;/h5-8,10,15H,9H2,1-4H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.67 . It is a powder that is stored at room temperature .Scientific Research Applications
Pharmacological Characterization
A study on a related compound, PF-04455242, which is a novel κ-opioid receptor (KOR) antagonist, showed high affinity and selectivity for human, rat, and mouse KORs. The research demonstrated the compound's potential for treating depression and addiction disorders, highlighting its ability to block KOR and MOR agonist-induced analgesia and inhibit ex vivo binding to KOR and MOR receptors. This suggests that similar compounds, including the one , could be of interest for pharmacological research focusing on the modulation of opioid receptors (Grimwood et al., 2011).
Serotonin Uptake Inhibition
Research on 4-(p-bromophenyl)-bicyclo (2,2,2)octan-1-amine, which shares structural similarities with the compound , has shown it to be a potent and relatively selective inhibitor of uptake into serotonin neurons. This indicates its potential utility in studying and possibly treating conditions associated with serotonin system dysregulation, such as depression or anxiety (Fuller et al., 1978).
Analytical and Forensic Science
In the realm of analytical and forensic science, studies have identified and characterized various cathinones, highlighting methods for the identification of these substances through GC-MS, IR, NMR, and other spectroscopic techniques. This research is essential for the detection and analysis of synthetic cathinones in forensic investigations, which could extend to compounds with similar structures or functional groups (Nycz et al., 2016).
Drug Metabolism and Design
Another study focused on the design, synthesis, and bioactivities of analogs of DDPH as α₁-adrenoceptors antagonists, with modifications aimed at improving metabolic stability and pharmacological activity. This underscores the importance of structural modification in drug development for enhancing therapeutic potential and safety profiles (Xi et al., 2011).
Molecular Dynamics and Quantum Chemical Studies
Research on thiazole and thiadiazole derivatives for corrosion inhibition of iron presents an application of chemical compounds in materials science, demonstrating how quantum chemical parameters and molecular dynamics simulations can predict corrosion inhibition performance. This highlights the broader applicability of chemical compounds in fields beyond pharmacology and biomedical research (Kaya et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-[2-(4-bromophenyl)propan-2-yl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN.ClH/c1-10(2)9-15-13(3,4)11-5-7-12(14)8-6-11;/h5-8,10,15H,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXDLTAKWBRXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)(C)C1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromophenyl)propan-2-yl](2-methylpropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



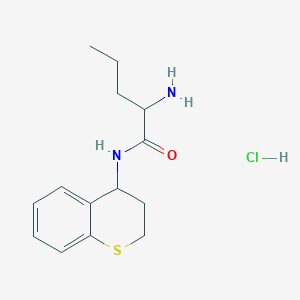
![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)
![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)
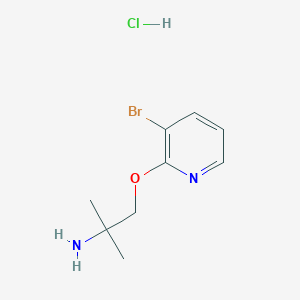
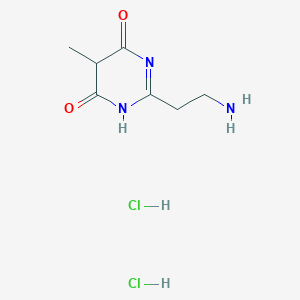
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
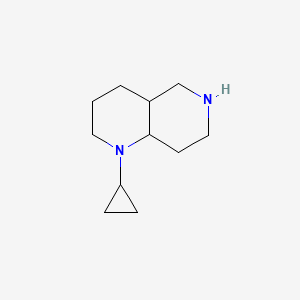
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
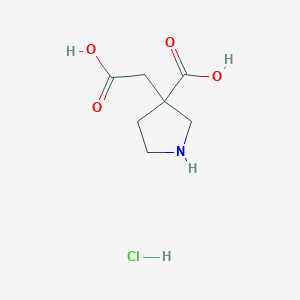
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)

![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
